1-Ethoxy-4-methyl-2-nitrobenzene
Overview
Description
1-Ethoxy-4-methyl-2-nitrobenzene is an aromatic compound characterized by the presence of an ethoxy group, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-methyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Sodium ethoxide in ethanol.
Major Products:
Reduction: 1-Ethoxy-4-methyl-2-aminobenzene.
Oxidation: 1-Ethoxy-4-carboxy-2-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-4-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethoxy-4-methyl-2-nitrobenzene involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to electrophilic attack.
Reduction and Oxidation: The nitro and methyl groups undergo redox reactions, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
1-Ethoxy-4-methyl-2-nitrobenzene can be compared with other similar compounds such as:
1-Ethoxy-2-nitrobenzene: Lacks the methyl group, resulting in different reactivity and applications.
1-Methyl-2-nitrobenzene: Lacks the ethoxy group, affecting its solubility and chemical behavior.
1-Ethoxy-4-nitrobenzene: Lacks the methyl group, influencing its physical and chemical properties.
Properties
IUPAC Name |
1-ethoxy-4-methyl-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9-5-4-7(2)6-8(9)10(11)12/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDITDRNYKTXNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602779 | |
Record name | 1-Ethoxy-4-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85653-54-9 | |
Record name | 1-Ethoxy-4-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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